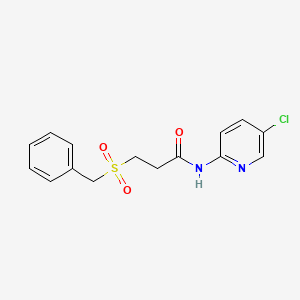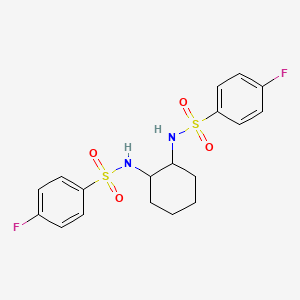![molecular formula C19H19N3O2 B4199588 N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4199588.png)
N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]tetrahydro-2-furancarboxamide
Overview
Description
N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]tetrahydro-2-furancarboxamide, also known as MBX-8025, is a synthetic compound that has been the focus of extensive research in recent years. This compound has shown great potential in treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.
Mechanism of Action
N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]tetrahydro-2-furancarboxamide is a selective PPARδ agonist, which means that it activates PPARδ in a specific manner. PPARδ is a nuclear receptor that is involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound leads to the upregulation of genes involved in fatty acid oxidation, which results in increased energy expenditure and a reduction in liver fat accumulation. Additionally, this compound has been shown to decrease plasma triglyceride levels by increasing the clearance of triglyceride-rich lipoproteins.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it a promising therapeutic agent for metabolic disorders. In preclinical studies, this compound has been shown to reduce liver fat accumulation, improve insulin sensitivity, and decrease plasma triglyceride levels. Additionally, this compound has been shown to increase energy expenditure and reduce body weight in animal models of obesity.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]tetrahydro-2-furancarboxamide is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. Additionally, this compound has shown promising results in animal models of metabolic disorders, which suggests that it has great potential as a therapeutic agent. However, one of the limitations of this compound is that it has not yet been tested in humans, which means that its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]tetrahydro-2-furancarboxamide. One area of research is to investigate the safety and efficacy of this compound in humans. Additionally, further studies are needed to determine the optimal dosing regimen and duration of treatment for this compound. Another area of research is to investigate the potential of this compound in treating other metabolic disorders, such as type 2 diabetes and obesity. Finally, it would be interesting to investigate the potential of this compound in combination with other therapeutic agents for metabolic disorders.
Scientific Research Applications
N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]tetrahydro-2-furancarboxamide has been extensively studied for its potential therapeutic applications in treating metabolic disorders such as NAFLD and dyslipidemia. Several preclinical studies have shown that this compound can reduce liver fat accumulation, improve insulin sensitivity, and decrease plasma triglyceride levels. These effects are thought to be mediated by the activation of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in regulating lipid metabolism.
properties
IUPAC Name |
N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-4-9-15-16(11-12)22-18(21-15)13-5-7-14(8-6-13)20-19(23)17-3-2-10-24-17/h4-9,11,17H,2-3,10H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIWVHLQXOQFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4199506.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B4199517.png)
![N-[4-methoxy-2-({[(4-methylphenyl)thio]acetyl}amino)phenyl]-2-furamide](/img/structure/B4199523.png)
![N'-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B4199535.png)

![6-{4-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-1-piperazinyl}nicotinonitrile bis(trifluoroacetate) (salt)](/img/structure/B4199549.png)
![N-{3,5-bis[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4199553.png)
![N-[5-({2-[(4-acetylphenyl)amino]-1-methyl-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4199554.png)
![1-{[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B4199562.png)
![7-(3,4-diethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4199577.png)

![methyl 11-(3-ethoxy-4-isopropoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4199595.png)

![3-ethoxy-4-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4199611.png)